2-methyl-6-(piperazin-1-yl)-N-propylpyrimidin-4-amine
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Overview
Description
2-methyl-6-(piperazin-1-yl)-N-propylpyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 2-position, a piperazine ring at the 6-position, and a propylamine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-(piperazin-1-yl)-N-propylpyrimidin-4-amine typically involves multi-step procedures. One common method involves the initial formation of the pyrimidine ring, followed by the introduction of the piperazine and propylamine groups. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-methyl-6-(piperazin-1-yl)-N-propylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Halogenated reagents, such as bromoethane or chloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
2-methyl-6-(piperazin-1-yl)-N-propylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-methyl-6-(piperazin-1-yl)-N-propylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Similar Compounds
3-(piperazin-1-yl)-1,2-benzothiazole: A compound with similar piperazine functionality, known for its antibacterial activity.
5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles: Compounds with similar structural features, investigated for their anticancer properties.
Uniqueness
2-methyl-6-(piperazin-1-yl)-N-propylpyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C12H21N5 |
---|---|
Molecular Weight |
235.33 g/mol |
IUPAC Name |
2-methyl-6-piperazin-1-yl-N-propylpyrimidin-4-amine |
InChI |
InChI=1S/C12H21N5/c1-3-4-14-11-9-12(16-10(2)15-11)17-7-5-13-6-8-17/h9,13H,3-8H2,1-2H3,(H,14,15,16) |
InChI Key |
JUMWDKJCJSJZBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CC(=NC(=N1)C)N2CCNCC2 |
Origin of Product |
United States |
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